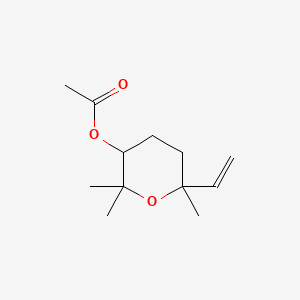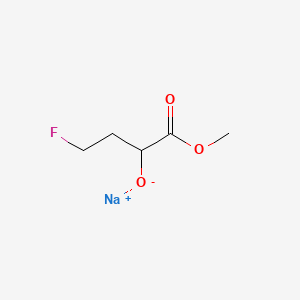
2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a fluorinated aromatic ring, which is further substituted with methoxymethoxy and methyl groups. The combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid typically involves the borylation of a suitable aromatic precursor. One common method is the palladium-catalyzed borylation of 2-Fluoro-6-(methoxymethoxy)-3-methylphenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction of the aromatic ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate; typically carried out in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 2-Fluoro-6-(methoxymethoxy)-3-methylphenol.
Reduction: Formation of reduced aromatic derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors and receptor modulators.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism by which 2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid exerts its effects is primarily through its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various chemical reactions, including cross-coupling and condensation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-methoxybenzoic acid: Similar in structure but lacks the boronic acid group, making it less versatile in cross-coupling reactions.
2-Fluoro-6-(methoxymethoxy)benzoic acid: Similar but without the methyl group, affecting its reactivity and steric properties.
Uniqueness
2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid stands out due to the presence of both the boronic acid group and the fluorinated aromatic ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. The methoxymethoxy and methyl groups further modulate its electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H12BFO4 |
|---|---|
Poids moléculaire |
214.00 g/mol |
Nom IUPAC |
[2-fluoro-6-(methoxymethoxy)-3-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO4/c1-6-3-4-7(15-5-14-2)8(9(6)11)10(12)13/h3-4,12-13H,5H2,1-2H3 |
Clé InChI |
VRXCBKRMKAVNQD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1F)C)OCOC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)
![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)

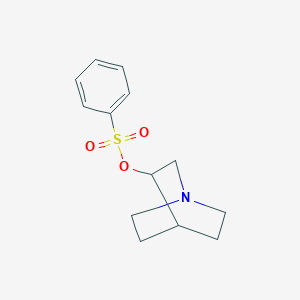

![1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine](/img/structure/B13414507.png)
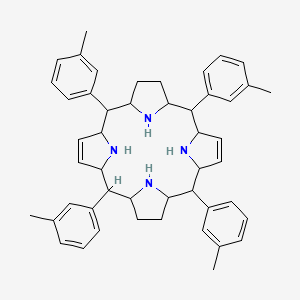
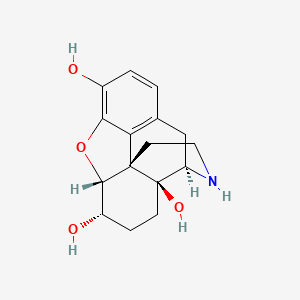
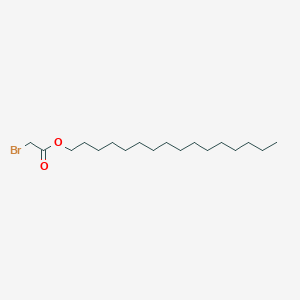
![2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13414531.png)
